molecular formula C13H11FN2O3 B2985562 {[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid CAS No. 1223881-84-2

{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid

Cat. No.: B2985562
CAS No.: 1223881-84-2
M. Wt: 262.24
InChI Key: UQMCYWDOQBGRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid is a synthetic organic compound that belongs to the class of fluorinated pyrimidines This compound is characterized by the presence of a fluorophenyl group and a pyrimidinyl moiety linked through an oxyacetic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 4-fluoroaniline and ethyl acetoacetate under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene as the starting material.

    Formation of the Oxyacetic Acid Chain: The final step involves the esterification of the pyrimidine derivative with chloroacetic acid, followed by hydrolysis to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the fluorophenyl group enhances its binding affinity to various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties, such as thermal stability and resistance to degradation, make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, allowing it to modulate the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but contains a trifluoromethyl group instead of a methyl group.

    2-Fluoropyridine: Lacks the additional substituents present in {[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid.

    4-Fluorobenzene: Contains only the fluorophenyl group without the pyrimidine moiety.

Uniqueness

This compound is unique due to the combination of the fluorophenyl group and the pyrimidine moiety linked through an oxyacetic acid chain. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-8-6-11(19-7-12(17)18)16-13(15-8)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMCYWDOQBGRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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